
4-(2-Pyridylmethyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Pyridylmethyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound includes a pyridine ring attached to a thiosemicarbazide moiety, which contributes to its unique chemical and biological properties .
Métodos De Preparación
The synthesis of 4-(2-Pyridylmethyl)thiosemicarbazide typically involves the reaction of 2-pyridylmethylamine with thiosemicarbazide under controlled conditions. One common method involves dissolving 2-pyridylmethylamine in an appropriate solvent, such as ethanol, and then adding thiosemicarbazide. The reaction mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial production methods for thiosemicarbazides, including this compound, often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and environmental considerations .
Análisis De Reacciones Químicas
4-(2-Pyridylmethyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiourea derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiourea derivatives .
Aplicaciones Científicas De Investigación
4-(2-Pyridylmethyl)thiosemicarbazide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Pyridylmethyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to cancer cell death . Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Comparación Con Compuestos Similares
4-(2-Pyridylmethyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-Methylthiosemicarbazide: Known for its pesticidal properties and used in the synthesis of insecticides and fungicides.
4-Phenylthiosemicarbazide: Exhibits significant anticancer activity and is studied for its potential use in cancer therapy.
4-Ethylthiosemicarbazide: Used in the synthesis of various organic compounds and materials.
The uniqueness of this compound lies in its pyridine ring, which enhances its biological activity and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H10N4S |
|---|---|
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
1-amino-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C7H10N4S/c8-11-7(12)10-5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H2,10,11,12) |
Clave InChI |
ODTGPQAXRIHJSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


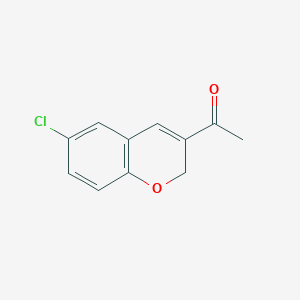



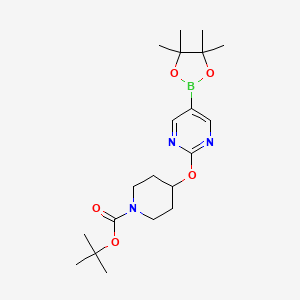

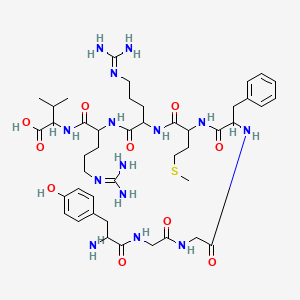
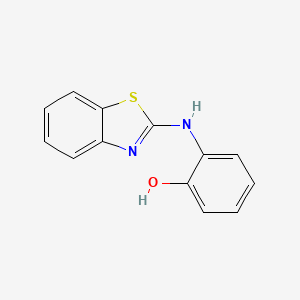
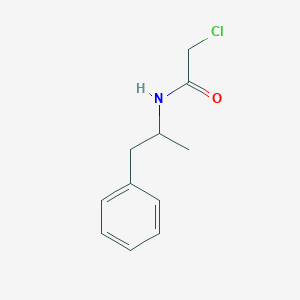


![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
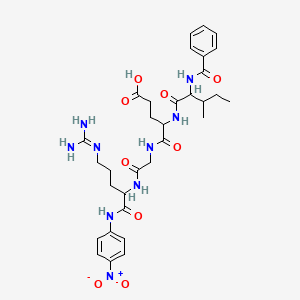
![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)
